molecular formula C6H11NO3 B8734838 Ethyl [(prop-2-en-1-yl)oxy]carbamate CAS No. 61807-43-0

Ethyl [(prop-2-en-1-yl)oxy]carbamate

Cat. No. B8734838
CAS RN: 61807-43-0
M. Wt: 145.16 g/mol
InChI Key: GFBZREMLIDQEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(prop-2-en-1-yl)oxy]carbamate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl [(prop-2-en-1-yl)oxy]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl [(prop-2-en-1-yl)oxy]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61807-43-0

Product Name

Ethyl [(prop-2-en-1-yl)oxy]carbamate

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl N-prop-2-enoxycarbamate

InChI

InChI=1S/C6H11NO3/c1-3-5-10-7-6(8)9-4-2/h3H,1,4-5H2,2H3,(H,7,8)

InChI Key

GFBZREMLIDQEMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 g of N-hydroxyurethane and 80.3 g of allyl chloride were added, at 20° C., to a solution of 53.8 g of potassium hydroxide in 750 ml of ethanol. The mixture was stirred and refluxed (80° C.) for 4 hours, then was cooled to 25° C. and filtered. The solvent was evaporated from the filtrate and the residue, an oil, was distilled, 51°-55° C., 0.2 Torr., to give ethyl (2-propenyloxy)carbamate, 3A, as a colorless oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

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